molecular formula C12H21NO4 B7864103 (2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid

(2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid

Cat. No.: B7864103
M. Wt: 243.30 g/mol
InChI Key: OMNNBTJGOJMTCA-JTQLQIEISA-N
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Description

(2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid is an organic compound with a unique structure that includes an oxane ring and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid typically involves the formation of the oxane ring followed by the introduction of the formamido group. One common method involves the reaction of 4-methyl-2-pentanoic acid with oxane-4-amine under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with target molecules, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid is unique due to its specific combination of an oxane ring and a formamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-4-methyl-2-(oxane-4-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)7-10(12(15)16)13-11(14)9-3-5-17-6-4-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNNBTJGOJMTCA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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